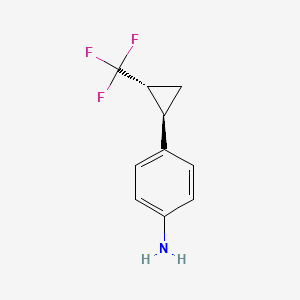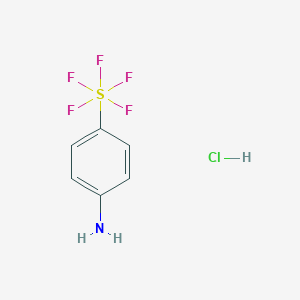
(+/-)-4-(trans-2-(Trifluoromethyl)cyclopropyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(+/-)-4-(trans-2-(Trifluoromethyl)cyclopropyl)aniline is a chemical compound with the molecular formula C10H10F3N and a molecular weight of 201.188 g/mol . This compound is characterized by the presence of a trifluoromethyl group attached to a cyclopropyl ring, which is further connected to an aniline moiety. The compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of (+/-)-4-(trans-2-(Trifluoromethyl)cyclopropyl)aniline typically involves the reaction of appropriate starting materials under specific conditionsThe reaction conditions often involve the use of strong bases and catalysts to facilitate the formation of the cyclopropyl ring and the subsequent functionalization with the trifluoromethyl group . Industrial production methods may vary, but they generally follow similar principles with optimizations for scale and efficiency.
Chemical Reactions Analysis
(+/-)-4-(trans-2-(Trifluoromethyl)cyclopropyl)aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: The aniline moiety allows for electrophilic aromatic substitution reactions, where various substituents can be introduced onto the aromatic ring. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
(+/-)-4-(trans-2-(Trifluoromethyl)cyclopropyl)aniline has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is conducted to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mechanism of Action
The mechanism by which (+/-)-4-(trans-2-(Trifluoromethyl)cyclopropyl)aniline exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethyl group and the cyclopropyl ring contribute to the compound’s unique reactivity and binding properties. These structural features allow the compound to interact with enzymes, receptors, and other biological molecules, influencing various biochemical pathways .
Comparison with Similar Compounds
(+/-)-4-(trans-2-(Trifluoromethyl)cyclopropyl)aniline can be compared with other similar compounds, such as:
4-(Trifluoromethyl)aniline: Lacks the cyclopropyl ring, resulting in different reactivity and applications.
Cyclopropylamine: Lacks the trifluoromethyl group and the aromatic ring, leading to distinct chemical properties.
Properties
IUPAC Name |
4-[(1R,2R)-2-(trifluoromethyl)cyclopropyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3N/c11-10(12,13)9-5-8(9)6-1-3-7(14)4-2-6/h1-4,8-9H,5,14H2/t8-,9+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFLSUYZZQRPEQH-DTWKUNHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(F)(F)F)C2=CC=C(C=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]1C(F)(F)F)C2=CC=C(C=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(3-fluorophenyl)-5H,6H,7H,8H-imidazo[1,5-a]pyrazine dihydrochloride](/img/structure/B8216852.png)
![1-(2-Oxo-2-phenylethyl)-1,3,5,7-tetraazatricyclo[3.3.1.1~3,7~]decan-1-ium bromide](/img/structure/B8216866.png)
![1-[2-(4-Methoxyphenyl)-2-oxoethyl]-1,3,5,7-tetraazatricyclo[3.3.1.1~3,7~]decan-1-ium bromide](/img/structure/B8216873.png)
![1-Pent-2-ynyl-3,5,7-triaza-1-azoniatricyclo[3.3.1.13,7]decane;bromide](/img/structure/B8216879.png)
![tert-butyl (6S)-2,8-diazaspiro[5.5]undecane-2-carboxylate](/img/structure/B8216880.png)
![tert-butyl (4R)-3-oxo-1-oxa-7-azaspiro[3.4]octane-7-carboxylate](/img/structure/B8216886.png)
![tert-butyl (7S)-7-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B8216894.png)
![1lambda6-Thia-6-azaspiro[3.5]nonane-1,1-dione hydrochloride](/img/structure/B8216901.png)
![6-Thia-2-azaspiro[3.5]nonane 6,6-dioxide hydrochloride](/img/structure/B8216906.png)
![5-Thia-2-azaspiro[3.4]octane 5,5-dioxide hydrochloride](/img/structure/B8216916.png)
![Pentafluoro-[3-(4-methoxyphenyl)-2,1-benzoxazol-6-yl]-lambda6-sulfane](/img/structure/B8216919.png)

![2-Oxa-5,8-diazaspiro[3.5]nonane oxalate](/img/structure/B8216942.png)
![(6S)-5-benzyl-6-methyl-2-oxa-5,8-diazaspiro[3.5]nonane;oxalic acid](/img/structure/B8216952.png)
